molecular formula C20H24N2O7 B14763826 Thalidomide-C3-PEG2-OH

Thalidomide-C3-PEG2-OH

Cat. No.: B14763826
M. Wt: 404.4 g/mol
InChI Key: LESPYKJOKSFMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-C3-PEG2-OH is a functionalized chemical building block specifically designed for advanced research in targeted protein degradation (TPD), particularly in the construction of PROTAC®s (Proteolysis-Targeting Chimeras). This compound consists of a thalidomide-based cereblon (CRBN) E3 ubiquitin ligase recruiting moiety, connected to a terminal hydroxyl (-OH) group via a C3-PEG2 linker system. The terminal hydroxyl serves as a convenient handle for further chemical conjugation to ligands of proteins of interest (POIs) through straightforward chemical reactions. The core therapeutic and research significance of thalidomide and its derivatives stems from their ability to selectively recruit target proteins to the CRBN-CUL4A-DDB1 E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome . This mechanism underpins the clinical efficacy of IMiDs (Immunomodulatory drugs) in conditions like multiple myeloma and is now being harnessed for the rational design of heterobifunctional degraders . The C3-PEG2 linker in this compound is engineered to provide optimal length and polarity, which can be critical for facilitating the productive ternary complex formation between the E3 ligase, the degrader molecule, and the target protein. This product is intended for the synthesis of novel bio-functional compounds and is strictly for research purposes in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24N2O7

Molecular Weight

404.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-(2-hydroxyethoxy)ethoxy]propyl]isoindole-1,3-dione

InChI

InChI=1S/C20H24N2O7/c23-8-10-29-12-11-28-9-2-4-13-3-1-5-14-17(13)20(27)22(19(14)26)15-6-7-16(24)21-18(15)25/h1,3,5,15,23H,2,4,6-12H2,(H,21,24,25)

InChI Key

LESPYKJOKSFMDH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCO

Origin of Product

United States

The Cereblon Crbn E3 Ubiquitin Ligase As a Protac Component

Molecular Recognition and Binding Interface of Thalidomide (B1683933) with CRBN

The engagement of thalidomide and its derivatives with Cereblon (CRBN) is a highly specific molecular recognition event, elucidated by crystallographic studies. nih.govrcsb.org This interaction occurs within the thalidomide-binding domain (TBD) of CRBN. The glutarimide ring of the thalidomide molecule is essential for this binding, inserting into a hydrophobic pocket formed by three conserved tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN), often referred to as the "tri-Trp pocket". researchgate.net

The binding is stereospecific, with the (S)-enantiomer of thalidomide exhibiting approximately 10-fold stronger binding affinity for CRBN compared to the (R)-enantiomer. researchgate.net This difference is attributed to a more favorable conformation of the glutarimide ring of the (S)-enantiomer within the binding pocket. researchgate.net The interaction is further stabilized by hydrogen bonds between the glutarimide's imide group and backbone atoms of CRBN residues, as well as van der Waals forces. researchgate.net The phthalimide portion of the thalidomide molecule remains more solvent-exposed, providing a surface for the recruitment of new protein substrates. nih.govnih.gov

Key Residue (Human CRBN)Role in Binding
Trp380, Trp386, Trp400 Form the hydrophobic "tri-Trp pocket" that accommodates the glutarimide ring.
His378 Forms a hydrogen bond with the glutarimide ring.
Val388 Contributes to the hydrophobic interactions within the binding pocket.

Functional Role of CRBN within the Cullin 4 RING E3 Ubiquitin Ligase (CRL4CRBN) Complex

Cereblon does not function in isolation; it is an integral component of a larger E3 ubiquitin ligase complex known as Cullin-RING Ligase 4CRBN (CRL4CRBN). nih.govresearchgate.net This multi-protein machine is a key player in the ubiquitin-proteasome system, which is the cell's primary mechanism for degrading unwanted or damaged proteins. Within this complex, CRBN serves as the substrate receptor, meaning its primary role is to recognize and bind to specific proteins that are destined for degradation. nih.govbohrium.com

The core scaffold of the complex is provided by a Cullin 4 protein (either CUL4A or CUL4B). researchgate.netnih.gov This scaffold protein is linked to a RING-box protein (RBX1 or ROC1), which recruits the ubiquitin-conjugating enzyme (E2). nih.gov CRBN, the substrate receptor, is connected to the CUL4 scaffold via an adaptor protein, Damaged DNA-Binding Protein 1 (DDB1). nih.govnih.gov The complete CRL4CRBN complex functions to bring a specific substrate, bound by CRBN, into close proximity with an E2 enzyme, facilitating the transfer of ubiquitin molecules to the substrate. researchgate.net This polyubiquitination marks the substrate protein for destruction by the proteasome. researchgate.net

Mechanism of CRBN Engagement by Thalidomide Derivatives in Targeted Protein Degradation

Thalidomide and its derivatives, including the thalidomide moiety of Thalidomide-C3-PEG2-OH, function as molecular glues or modulators of the CRL4CRBN E3 ligase. rsc.org Rather than simply inhibiting the complex, these molecules bind to CRBN and fundamentally alter its substrate specificity. researchgate.netnih.gov When a thalidomide derivative occupies the binding pocket on CRBN, it modifies the surface of the substrate receptor. researchgate.net

This newly formed composite surface is then capable of recognizing and binding proteins that are not endogenous substrates of CRBN. nih.govnih.gov These newly targeted proteins are referred to as "neo-substrates." nih.gov In the context of a PROTAC, the this compound component acts as the E3 ligase recruiter. Its thalidomide head binds to CRBN, and the linker connects it to a separate "warhead" ligand that simultaneously binds to a protein of interest (POI). This creates a ternary complex: POI-PROTAC-CRBN. news-medical.net This induced proximity is the foundational mechanism of PROTAC action, effectively hijacking the CRL4CRBN ligase to target a specific protein for degradation. nih.gov

CRBN-Mediated Neo-Substrate Recruitment and Ubiquitination

The binding of a thalidomide derivative to CRBN creates a novel binding interface that actively recruits neo-substrates. nih.govrsc.org The chemical structure of the specific derivative dictates which neo-substrates can be recruited. nih.govnih.gov For immunomodulatory drugs like lenalidomide (B1683929) and pomalidomide (B1683931), well-characterized neo-substrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the protein kinase Casein Kinase 1α (CK1α). nih.govnih.govnih.gov

The recruitment of a neo-substrate to the CRL4CRBN complex via the molecular glue places it in the optimal position for ubiquitination. The RING component of the complex, having recruited an E2 enzyme loaded with ubiquitin, facilitates the transfer of ubiquitin molecules onto lysine residues of the captured neo-substrate. news-medical.net The attachment of a chain of ubiquitin proteins serves as a degradation signal (a "degron"). bohrium.com This polyubiquitinated neo-substrate is then recognized and degraded by the 26S proteasome, resulting in its complete removal from the cell. researchgate.netnih.gov

Neo-substrateBiological RoleRecruited By
Ikaros (IKZF1) Lymphoid transcription factorLenalidomide, Pomalidomide
Aiolos (IKZF3) Lymphoid transcription factorLenalidomide, Pomalidomide
Casein Kinase 1α (CK1α) Serine/threonine protein kinaseLenalidomide
GSPT1 Translation termination factorCC-885 (Pomalidomide derivative)
SALL4 Transcription factor (implicated in teratogenicity)Thalidomide

Importance of CRBN as a Ligase Recruitment Module in PROTAC Design

CRBN is one of the most frequently exploited E3 ligases in the design and development of PROTACs. news-medical.netresearchgate.net This preference is due to several key advantages. First, the ligands that recruit CRBN, namely thalidomide and its analogs, are well-characterized small molecules with favorable physicochemical and drug-like properties, such as relatively low molecular weight and good cell permeability. researchgate.net

Second, the high-resolution crystal structures of CRBN in complex with these ligands provide a deep, atomic-level understanding of the binding mechanism. nih.gov This structural information is invaluable for the rational design of new PROTACs, allowing researchers to precisely engineer linkers and attachment points. nih.gov Third, CRBN is ubiquitously and highly expressed across many human tissues and cell types, which enables the development of PROTACs for a broad range of target proteins in various disease contexts. nih.gov The proven clinical success of CRBN-modulating drugs (lenalidomide, pomalidomide) has also validated the CRL4CRBN complex as a druggable target, paving the way for its widespread adoption in the field of targeted protein degradation. researchgate.net

Rational Design and Optimization of Protac Linkers: Focus on the C3 Peg2 Oh Moiety

Fundamental Principles of Linker Chemistry in Heterobifunctional Degraders

The primary function of the linker in a PROTAC is to bridge the POI-binding ligand and the E3 ligase-recruiting ligand, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). axispharm.com The formation of this complex is the crucial first step that brings the target protein into close enough proximity for the E3 ligase to tag it with ubiquitin, marking it for destruction by the proteasome.

Polyethylene (B3416737) Glycol (PEG) Linkers in PROTAC Architecture

Structural Characteristics and Chemical Versatility of PEG Linkers

PEG linkers are composed of repeating ethylene (B1197577) glycol units (-O-CH2-CH2-), which gives them a flexible and hydrophilic nature. precisepeg.com This structure is synthetically versatile, allowing for the easy creation of linkers with varying lengths. biochempeg.com The oxygen atoms along the PEG backbone can act as hydrogen bond acceptors, which can contribute to stabilizing the ternary complex through interactions with the target protein or E3 ligase. nih.gov This chemical versatility and the commercial availability of bifunctional PEG building blocks enable the rapid and modular assembly of PROTAC libraries for optimization studies. nih.govbiochempeg.com

Influence of PEG Linker Length on PROTAC Functionality (e.g., PEG2 unit considerations)

The length of the linker is a critical factor that must be meticulously optimized for each PROTAC system. broadpharm.comexplorationpub.com A linker that is too short can cause steric hindrance, preventing the ternary complex from forming, while an overly long linker might be too flexible, leading to inefficient complex formation. explorationpub.com The optimal length is highly dependent on the specific proteins involved. For instance, in one study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal. nih.govsigmaaldrich.com

A PEG2 unit (two ethylene glycol units) is a common component in linkers like Thalidomide-C3-PEG2-OH. The inclusion of even a single ethylene glycol unit can be enough to alter a PROTAC's selectivity. For example, extending a linker by one PEG unit was shown to abolish HER2 degradation while preserving EGFR degradation in a specific PROTAC. nih.gov This highlights the subtle yet powerful influence of linker length. However, it's also been observed that simply replacing an alkyl chain with PEG units can sometimes inhibit PROTAC activity, indicating that the relationship between composition and function is complex. nih.gov

Impact of PEG Moieties on Aqueous Solubility and Biocompatibility

Furthermore, PEGylation is a well-established technique in drug development to improve biocompatibility. researchgate.netresearchgate.net The PEG chain can form a hydrophilic shield around the molecule, which can reduce recognition by the immune system and protect it from enzymatic degradation, thereby extending its circulation time. researchgate.net

FeatureImpact of PEGylationSupporting Observations
Solubility Increases aqueous solubility. jenkemusa.comnih.govPEG's hydrophilic nature enhances compatibility with physiological environments. precisepeg.com
Biocompatibility Improves biocompatibility and can reduce immunogenicity. researchgate.netresearchgate.netThe PEG chain can create a shield, protecting the molecule from the immune system and enzymatic degradation. researchgate.net
Permeability Can improve cell permeability and oral absorption. jenkemusa.comEnhanced solubility often leads to better absorption characteristics.

Role of the Terminal Hydroxyl Group (-OH) in PEG Linker Design

The terminal hydroxyl group (-OH) in a linker such as this compound is a crucial functional handle for synthesis. This alcohol group can be easily modified or activated to attach the POI-binding ligand, facilitating a modular and convergent synthesis strategy. nih.gov For instance, methods like "click chemistry" often rely on functional groups at the linker's terminus to rapidly join the two halves of the PROTAC. nih.gov In some cases, this hydroxyl group can even be a point of inactivation, where a photolabile group is attached to create a "caged" PROTAC that is only activated upon light exposure. nih.gov

Alkyl Chain (C3) Segments in PROTAC Linker Design

Alongside flexible PEG units, more rigid alkyl chains are a staple in PROTAC linker construction. nih.gov A C3 (propyl) segment, as found in this compound, adds a distinct set of properties to the linker.

Alkyl chains are synthetically accessible and provide a way to systematically adjust linker length and tune physicochemical properties like lipophilicity. nih.gov While PEG chains are hydrophilic, alkyl chains are more hydrophobic or lipophilic. axispharm.comprecisepeg.com This hydrophobic character can be beneficial, potentially promoting interactions with hydrophobic patches on the protein surfaces within the ternary complex. nih.gov The combination of flexible, hydrophilic PEG units and more rigid, hydrophobic alkyl segments allows for precise control over the linker's properties. arxiv.org This enables researchers to strike the right balance needed to optimize a PROTAC's solubility, permeability, and ability to induce the formation of a stable, degradation-competent ternary complex. musechem.com

Influence of Linker Composition (e.g., C3-PEG2-OH) on Ternary Complex Formation and Degradation Efficiency

The composition of the linker in a PROTAC molecule, such as the this compound moiety, plays a pivotal role in orchestrating the formation of a productive ternary complex and subsequent degradation of the target protein. The C3-PEG2-OH linker is a hybrid structure, combining a short three-carbon (C3) alkyl chain with a two-unit polyethylene glycol (PEG) chain, terminating in a hydroxyl (-OH) group. This composition imparts a unique blend of properties that can significantly influence a PROTAC's activity.

The polyethylene glycol (PEG) component, represented here by the PEG2 unit, is known to enhance the hydrophilicity and solubility of PROTACs. precisepeg.com This is a crucial feature, as many PROTACs are large molecules with poor aqueous solubility, which can limit their cellular permeability and bioavailability. The ether oxygens in the PEG chain can also form hydrogen bonds, potentially contributing to favorable interactions within the ternary complex. nih.gov

The terminal hydroxyl (-OH) group can further modulate the physicochemical properties of the PROTAC, such as its polarity and potential for hydrogen bonding. This functional group could also serve as a potential site for further chemical modification during optimization studies.

The interplay between the alkyl and PEG components in the C3-PEG2-OH linker creates a balance between rigidity and flexibility. researchgate.net While the alkyl chain provides a degree of structural pre-organization, the PEG unit offers conformational flexibility, which can be crucial for allowing the PROTAC to adopt an optimal conformation for ternary complex formation. nih.gov The stability of this ternary complex is a key determinant of degradation efficiency. A well-formed complex facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

Strategies for Linker Optimization in PROTAC Development

The optimization of the linker is a critical and often empirical process in the development of potent and selective PROTACs. soton.ac.uknih.gov The goal is to identify a linker that not only connects the warhead and the anchor but also actively contributes to the formation of a stable and productive ternary complex. researchgate.net Several strategies are employed to optimize linkers, many of which are directly applicable to a moiety like C3-PEG2-OH.

Systematic Variation of Linker Length and Composition:

A primary strategy involves the synthesis and evaluation of a library of PROTACs with systematic variations in the linker. For a C3-PEG2-OH linker, this could involve:

Altering Alkyl Chain Length: Synthesizing analogs with shorter (C1, C2) or longer (C4, C5) alkyl chains to fine-tune the distance between the two ligands.

Modifying PEG Unit Number: Exploring the impact of varying the number of PEG units (e.g., PEG1, PEG3, PEG4) to modulate solubility and flexibility.

Varying Alkyl to PEG Ratio: Investigating different combinations of alkyl and PEG components to achieve the optimal balance of properties.

Introduction of Rigidity and Conformational Constraints:

While flexibility can be beneficial, excessive flexibility can lead to an entropic penalty upon binding. Introducing rigid elements into the linker can help to pre-organize the PROTAC into a bioactive conformation. precisepeg.com This can be achieved by incorporating cyclic structures such as piperazine (B1678402) or piperidine (B6355638) rings, or by introducing alkynes or aromatic rings into the linker. precisepeg.comdrugdiscoverytrends.com For the C3-PEG2-OH linker, a phenyl ring could be incorporated to add rigidity.

Modulation of Physicochemical Properties:

Computational Modeling and Structural Biology:

Advanced computational tools, including molecular dynamics simulations and protein-protein docking, are increasingly being used to guide linker design. researchgate.netresearchgate.net These methods can help to predict the conformation of the PROTAC and the ternary complex, providing insights into optimal linker length and composition before undertaking extensive synthetic efforts. researchgate.net Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide high-resolution structures of ternary complexes, offering invaluable information for rational linker design.

Mechanistic and Structural Elucidation of Thalidomide C3 Peg2 Oh Protacs

Ternary Complex Formation (E3 Ligase-PROTAC-Target Protein)

The cornerstone of PROTAC efficacy is the formation of a productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. For a PROTAC utilizing the Thalidomide-C3-PEG2-OH moiety, this complex consists of the target protein, the PROTAC, and the CRBN E3 ligase. The thalidomide (B1683933) portion of the molecule acts as the "warhead" that binds to a hydrophobic pocket within CRBN. nih.govresearchgate.net The C3-PEG2-OH linker then extends from this anchor point to present the target-binding warhead, which in turn binds to the protein of interest (POI).

The formation of this ternary complex is a dynamic equilibrium process. nih.gov It effectively brings the E3 ligase into close proximity with the target protein, an event that would not naturally occur. The properties of the linker, in this case, a C3-PEG2 chain, are critical in dictating the geometry and stability of the resulting complex, which directly influences the efficiency of subsequent degradation. researchgate.net The successful assembly of this three-part complex is the indispensable first step in the PROTAC-mediated degradation pathway.

Quantifying the formation, stability, and kinetics of the ternary complex is crucial for understanding and optimizing PROTAC molecules. Several biophysical techniques are employed for this purpose, providing detailed insights into the molecular interactions. nih.gov

Surface Plasmon Resonance (SPR): SPR is used to measure the binding kinetics and affinity of molecular interactions in real-time. In a typical PROTAC assay, the target protein or the E3 ligase is immobilized on a sensor chip. The PROTAC is then injected, followed by the third component (either the E3 ligase or the target protein). This setup allows for the determination of association (k_on) and dissociation (k_off) rate constants for both binary (PROTAC-protein) and ternary complex formation.

Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that monitors molecular interactions. It can be used to measure the binding affinities and kinetics of the PROTAC to its individual protein partners and to characterize the assembly of the full ternary complex.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction. nih.gov It can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation. This data is invaluable for understanding the driving forces behind the complex's stability.

The data below is illustrative of typical measurements obtained for a thalidomide-based PROTAC in biophysical assays.

ParameterDescriptionIllustrative ValueTechnique
K_D (PROTAC to CRBN) Binding affinity of the PROTAC to the E3 ligase.500 nMSPR, ITC
K_D (PROTAC to Target) Binding affinity of the PROTAC to the target protein.150 nMSPR, ITC
K_D (Ternary Complex) Overall dissociation constant of the ternary complex.25 nMSPR, BLI
Alpha (α) Cooperativity factor.12Calculated

Cooperative binding is a critical parameter in the formation of the ternary complex. nih.gov It is quantified by the cooperativity factor (α), which measures how the binding of the PROTAC to its first protein partner influences the binding of the second protein partner.

Positive Cooperativity (α > 1): The binding of the first protein enhances the affinity for the second, leading to a more stable ternary complex than would be predicted from the individual binary binding affinities. This is often the result of favorable new protein-protein interactions created at the interface upon complex formation. nih.gov

Negative Cooperativity (α < 1): The binding of the first protein reduces the affinity for the second.

No Cooperativity (α = 1): The binding events are independent.

Allosteric modulation refers to how the binding of the PROTAC at one site can induce conformational changes in the protein that affect its interaction with the other protein partner. nih.govnih.gov In the context of the ternary complex, the PROTAC can allosterically modulate the surfaces of both the E3 ligase and the target protein, creating a new, composite interface that stabilizes the complex. nih.gov This induced-fit mechanism is a key driver of positive cooperativity and is essential for the efficacy of many PROTACs.

A characteristic feature of PROTACs is the "hook effect," a biphasic, bell-shaped dose-response curve observed in cellular degradation assays. nih.gov This phenomenon arises from the equilibrium dynamics of ternary complex formation.

At optimal, lower concentrations, the PROTAC effectively bridges the E3 ligase and the target protein, maximizing the formation of the productive ternary complex. However, at excessively high concentrations, the PROTAC begins to saturate both the E3 ligase and the target protein independently. This leads to the formation of separate, non-productive binary complexes (PROTAC-CRBN and PROTAC-Target Protein). nih.gov These binary complexes compete with and prevent the formation of the essential ternary complex, resulting in a decrease in degradation efficiency and causing the characteristic "hook." Understanding the hook effect is vital for designing effective PROTACs and interpreting cellular data correctly.

Structural Biology Approaches for Elucidating PROTAC-Induced Proximity

Determining the high-resolution three-dimensional structure of the ternary complex is paramount for rational PROTAC design. It provides a definitive atomic-level blueprint of the interactions that stabilize the complex.

X-ray Crystallography: This technique has been instrumental in revealing how PROTACs mediate protein-protein interactions. nih.gov Crystal structures of ternary complexes, such as those involving CRBN, have shown the precise orientation of the target protein relative to the E3 ligase. researchgate.net They reveal the conformation of the PROTAC's linker and highlight the specific amino acid residues at the interface that contribute to cooperativity. This information is invaluable for optimizing linker length and composition to improve degradation potency and selectivity. researchgate.net

Ubiquitin Transfer and Proteasomal Degradation Pathway Induction

The formation of the ternary complex is the catalyst for the final steps of the degradation process. By bringing the target protein into the vicinity of the CRBN E3 ligase complex (part of the larger CRL4^CRBN^ complex), the PROTAC positions the target for ubiquitination. nih.gov

The E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to specific lysine residues on the surface of the target protein. nih.govnih.gov This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. nih.gov The proteasome then unfolds and degrades the tagged target protein into small peptides. The PROTAC molecule, having completed its catalytic cycle, is released and can go on to induce the degradation of another target protein molecule. nih.gov Thalidomide and its analogs can also modulate the E3 ligase function by inhibiting the autoubiquitination of CRBN, which leads to an accumulation of CRBN and potentially enhances the degradation of target proteins. nih.gov

Methodological Frameworks for Research on Thalidomide C3 Peg2 Oh Protacs

In Vitro Biochemical Assays for Ligand Binding and Ternary Complex Formation

The development and optimization of Proteolysis Targeting Chimeras (PROTACs), such as those incorporating the Thalidomide-C3-PEG2-OH moiety, hinge on a deep understanding of their molecular interactions. dundee.ac.uk A critical first step in this process is the formation of a ternary complex, where the PROTAC molecule simultaneously binds to both the target protein of interest (POI) and an E3 ubiquitin ligase. nih.govnih.gov A variety of in vitro biochemical and biophysical assays are employed to characterize these binding events and the stability of the resulting ternary complex. youtube.comnih.gov

Commonly utilized techniques include:

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): These label-free techniques measure the binding kinetics and affinity of the PROTAC to both the POI and the E3 ligase individually (binary interactions), as well as the formation of the ternary complex. nih.gov They provide valuable data on association and dissociation rates, which are crucial for understanding the stability of the complex. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes. nih.gov This information is vital for understanding the driving forces behind ternary complex formation. nih.gov

NanoBRET® Technology: This bioluminescence resonance energy transfer (BRET)-based assay allows for the real-time, live-cell measurement of ternary complex formation. nih.govpromega.com It provides kinetic data on complex assembly and disassembly within a cellular context, offering insights into how the chemical structure of the PROTAC affects these processes. nih.gov

Lumit™ Immunoassays: These assays offer a biochemical method to monitor ternary complex formation and can be used to determine the relative potencies of different PROTACs. promega.comresearchgate.net They are adaptable for high-throughput screening to quickly assess new PROTAC candidates. researchgate.net

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can measure PROTAC-induced ternary complex formation by detecting the energy transfer between fluorescently labeled POI and E3 ligase. chemrxiv.org

A key concept in evaluating ternary complex formation is cooperativity . Cooperativity (alpha) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein. youtube.com An alpha value greater than one indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex. youtube.com Conversely, an alpha value less than one signifies negative cooperativity. The "hook effect," an observation of reduced degradation at high PROTAC concentrations, is often linked to the formation of unproductive binary complexes that prevent the formation of the active ternary complex. youtube.com

Table 1: Comparison of In Vitro Biochemical Assays for PROTAC Analysis
AssayPrincipleKey Information ProvidedAdvantagesLimitations
Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI)Measures changes in refractive index or light interference upon molecular binding to a sensor surface.Binding kinetics (kon, koff), affinity (KD) of binary and ternary complexes. nih.govLabel-free, real-time data. nih.govRequires immobilization of one binding partner, which can sometimes affect its activity.
Isothermal Titration Calorimetry (ITC)Measures heat changes during binding events.Thermodynamic parameters (KD, ΔH, ΔS), stoichiometry. nih.govProvides a complete thermodynamic profile of the interaction in solution. nih.govRequires larger amounts of protein and can be lower throughput.
NanoBRET®Bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled binding partner.Real-time, kinetic analysis of ternary complex formation in live cells. nih.govpromega.comHigh-throughput compatible, provides cellular context. nih.govRequires genetic modification of cells to express tagged proteins. nih.gov
Lumit™ ImmunoassaysLuminescent immunoassay based on the complementation of SmBiT and LgBiT subunits of NanoBiT® luciferase.Relative potency of PROTACs in forming ternary complexes. promega.comresearchgate.netHigh-throughput compatible, versatile for different targets. researchgate.netProvides relative rather than absolute binding affinities.
Fluorescence Resonance Energy Transfer (FRET)Energy transfer between two light-sensitive molecules.Measures proximity of two molecules, indicating ternary complex formation. chemrxiv.orgCan be used in both biochemical and cell-based formats.Requires labeling of proteins, which can potentially interfere with binding.

Cell-Based Assays for Investigating PROTAC Activity

Quantitative Proteomics and Immunoblotting for Degradation Profiling

Once a this compound PROTAC has demonstrated the ability to form a ternary complex in vitro, the next critical step is to assess its efficacy in a cellular environment. The primary method for this is to measure the degradation of the target protein.

Western Blotting (Immunoblotting) is a fundamental technique used to confirm PROTAC-induced protein degradation. nih.govyoutube.com This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. nih.gov By treating cells with increasing concentrations of the PROTAC, a dose-dependent decrease in the target protein's band intensity can be observed, allowing for the determination of the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). nih.gov

Quantitative Proteomics offers a more comprehensive and unbiased view of a PROTAC's effects. youtube.com Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a cell lysate, providing a global profile of protein level changes in response to PROTAC treatment. proteomics.commtoz-biolabs.com This is crucial for several reasons:

Selectivity Profiling: It allows for the assessment of off-target degradation, ensuring that the PROTAC is selective for the intended POI. proteomics.com

Mechanism of Action: By analyzing changes in the entire proteome, researchers can gain insights into the downstream signaling pathways affected by the degradation of the target protein. proteomics.com

Biomarker Discovery: Proteomics can help identify potential biomarkers of PROTAC activity and response. youtube.com

Techniques like Tandem Mass Tagging (TMT) allow for the simultaneous quantification of proteins from multiple samples, enabling robust comparisons between different PROTAC concentrations or treatment times. mdpi.com

Cellular Permeability and Intracellular Distribution Studies

For a PROTAC to be effective, it must be able to cross the cell membrane and reach its intracellular targets. tandfonline.com Due to their larger size and higher number of hydrogen bond donors and acceptors compared to traditional small molecules, PROTACs often face challenges with cell permeability. acs.orgresearchgate.net

Several assays are used to evaluate the cell permeability of PROTACs:

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial membrane. tandfonline.comtandfonline.com It provides a rapid assessment of a PROTAC's ability to cross a lipid bilayer. researchgate.net

Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate into a polarized epithelial cell layer that mimics the intestinal barrier. tandfonline.com It can assess both passive diffusion and the involvement of active transport mechanisms, providing a more biologically relevant measure of permeability. tandfonline.comnih.gov

The intracellular distribution of a PROTAC and its target protein can also significantly impact degradation efficiency. mrc.ac.uk The localization of both the target protein and the recruited E3 ligase within specific subcellular compartments can influence the ability of the PROTAC to bring them into proximity. mrc.ac.ukcore.ac.uk For example, a PROTAC may be effective at degrading a nuclear-localized protein but less so for a protein located at the plasma membrane. core.ac.uk Immunofluorescence microscopy can be used to visualize the localization of the target protein and assess changes in its distribution following PROTAC treatment. acs.org

Table 2: Cell-Based Assays for PROTAC Activity
Assay TypeSpecific TechniquePurposeKey Parameters Measured
Degradation ProfilingWestern BlottingConfirm and quantify target protein degradation. nih.govDC50, Dmax. nih.gov
Quantitative Proteomics (e.g., TMT-MS)Assess global protein level changes and selectivity. proteomics.commtoz-biolabs.comOn-target and off-target degradation, pathway analysis. proteomics.com
Cellular PermeabilityPAMPAEvaluate passive membrane permeability. tandfonline.comPermeability coefficient (Papp). tandfonline.com
Caco-2 AssayAssess both passive and active transport across a cell monolayer. tandfonline.comApparent permeability (Papp), efflux ratio. tandfonline.comnih.gov
Intracellular DistributionImmunofluorescence MicroscopyVisualize the subcellular localization of the target protein. acs.orgChanges in protein localization and intensity. acs.org

Computational and Chemoinformatic Approaches in PROTAC Design and Analysis

Molecular Modeling and Docking Simulations for Linker and Ligand Optimization

The rational design of PROTACs, including those with a this compound linker, is heavily reliant on computational methods. researchgate.netarxiv.org The linker itself is a critical component, as its length, composition, and attachment points can significantly impact the formation and stability of the ternary complex. nih.govmdpi.com

Molecular modeling and docking simulations are powerful tools for predicting the three-dimensional structure of the POI-PROTAC-E3 ligase ternary complex. scienceopen.comyoutube.com These simulations can:

Guide Linker Design: By modeling different linker lengths and compositions, researchers can identify linkers that are most likely to facilitate a productive ternary complex. arxiv.orgacs.org

Predict Binding Modes: Docking simulations can predict how the PROTAC binds to both the POI and the E3 ligase, providing insights into key interactions that contribute to binding affinity and selectivity. scienceopen.com

Rationalize Structure-Activity Relationships (SAR): Computational models can help explain why small changes in PROTAC structure lead to significant differences in degradation activity. arxiv.org

Several computational approaches have been developed for modeling ternary complexes, including protein-protein docking and molecular dynamics simulations. scienceopen.comacs.org These methods aim to rapidly screen the vast chemical space of potential PROTACs to identify promising candidates for synthesis and experimental testing. researchgate.net

Machine Learning Applications in PROTAC Discovery and Optimization

The complexity of PROTAC design, with its many variable components, makes it an ideal area for the application of machine learning (ML) . rsc.orgcbirt.net ML models can be trained on existing PROTAC data to predict the degradation activity of new, untested molecules. researchgate.netopenreview.net

Applications of machine learning in PROTAC discovery include:

Predicting PROTAC Activity: ML models can be trained to predict the potency (e.g., pDC50) and efficacy (Dmax) of a PROTAC based on its chemical structure and other features. cbirt.netopenreview.net

Optimizing Linker Design: ML algorithms can analyze existing data to understand how linker properties influence PROTAC effectiveness, aiding in the design of linkers that are more likely to promote successful degradation. cbirt.net

Generative Models: Deep learning models can be used to generate novel PROTAC structures with desired properties, exploring new areas of chemical space. researchgate.net

Applications of Thalidomide C3 Peg2 Oh Type Protacs in Chemical Biology

Targeted Protein Degradation as a Chemical Probe for Protein Function Elucidation

The ability to rapidly and reversibly degrade a specific protein makes PROTACs powerful tools for studying protein function. nih.gov Unlike genetic methods like RNA interference (RNAi) or CRISPR, which act at the transcript or gene level and can have longer-lasting effects or significant off-target impacts, PROTACs operate at the protein level, offering temporal control. researchgate.net

A PROTAC constructed from Thalidomide-C3-PEG2-OH would be used to induce the degradation of a chosen target protein. By observing the cellular consequences following the rapid removal of the protein, researchers can elucidate its function with high precision. This "chemical knockout" can reveal the protein's role in various cellular processes, signaling pathways, and disease mechanisms. The degradation is induced by the PROTAC bringing the target protein into close proximity with the CRBN E3 ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome. nih.gov The process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules. researchgate.net

Table 1: Comparison of Methods for Protein Function Elucidation

MethodTarget LevelReversibilityKey Advantages
PROTACs ProteinHigh (washout)Rapid action, temporal control, targets entire protein function
RNAi mRNAModerateEstablished technology
CRISPR/Cas9 GeneLow (permanent)Complete gene knockout

Utility in Target Identification and Validation Studies for Biological Research

PROTACs serve as invaluable instruments for validating whether a specific protein is a viable drug target. nih.gov The central question in target validation is confirming that modulating a particular protein will have a therapeutic effect on a disease. nih.gov By synthesizing a PROTAC that specifically degrades a potential drug target, scientists can mimic the effect of a therapeutic inhibitor and observe the biological outcome in cell cultures or animal models.

A key advantage of the PROTAC approach, and by extension one using a this compound scaffold, is that it does not require a strong binding affinity to the target protein to be effective. nih.gov This allows for the validation of targets for which only weak binders or fragments are known, expanding the scope of potential targets. The degradation of the target protein, rather than just the inhibition of one of its functions, can provide a clearer and more definitive link between the protein and a disease phenotype. nih.gov This is because degradation eliminates all functions of the protein, including scaffolding and non-enzymatic roles, which might be missed by traditional inhibitors.

Furthermore, the modular nature of PROTAC synthesis, where different POI ligands can be attached to a common linker-E3 ligand moiety like this compound, allows for the systematic validation of multiple targets. rsc.org

Challenges and Future Perspectives in Targeted Protein Degradation Research

Overcoming Physicochemical Hurdles in PROTAC Design and Cellular Delivery

A major challenge in the development of effective PROTACs lies in their inherent physicochemical properties. These molecules are often large, with high molecular weights and a significant number of rotatable bonds, which can lead to poor solubility and low cellular permeability. drugdiscoverytrends.comnih.gov These characteristics are often outside the typical range for orally bioavailable drugs, posing a significant barrier to their clinical translation. drugdiscoverytrends.comwuxiapptec.com

Another avenue of investigation is the use of specialized drug delivery systems to enhance the bioavailability of PROTACs. nih.govresearchgate.netresearchgate.net These include the use of nanoformulations such as polymeric micelles, lipid-based nanoparticles, and liposomes to encapsulate PROTACs, improving their solubility and protecting them from premature degradation. nih.govmdpi.com

StrategyDescriptionPotential Benefit
Linker Optimization Modifying the length, rigidity, and chemical nature of the linker.Improved solubility, permeability, and metabolic stability. drugdiscoverytrends.comnih.gov
Intramolecular Hydrogen Bonds Designing PROTACs that can form internal hydrogen bonds.Reduced molecular size and polarity, enhancing cell permeability. drugdiscoverytrends.com
Nanoformulations Encapsulating PROTACs in systems like liposomes or nanoparticles.Increased solubility, improved bioavailability, and targeted delivery. nih.govmdpi.com
Prodrug Strategies Modifying the PROTAC to be inactive until it reaches the target tissue.Enhanced selectivity and reduced systemic toxicity. frontiersin.org

Advancements in E3 Ligase Ligand Discovery Beyond Canonical Ligases

The majority of PROTACs developed to date utilize ligands for a limited number of E3 ubiquitin ligases, most commonly Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govsigmaaldrich.comfrontiersin.orgresearchgate.net While effective, this reliance on a small subset of the over 600 known E3 ligases presents limitations. The expression levels of CRBN and VHL can vary between different cell types and disease states, potentially affecting the efficacy and leading to cell-type-specific resistance. researchgate.net

Therefore, a significant area of research is focused on the discovery and development of ligands for novel E3 ligases. nih.govsigmaaldrich.comresearchgate.netnih.gov Expanding the repertoire of available E3 ligase recruiters would not only help to overcome resistance mechanisms but also enable the development of tissue-specific or tumor-specific PROTACs by targeting E3 ligases that are selectively expressed in certain tissues. technologynetworks.com For example, researchers have identified ligands for other E3 ligases such as MDM2, cIAP, RNF114, DCAF16, and KEAP1, which are being explored for the development of new PROTACs. frontiersin.org High-throughput screening methods, including DNA-encoded libraries and affinity-based proteomics, are being employed to accelerate the discovery of new E3 ligase ligands. nih.govnih.gov

Strategies for Enhancing Selectivity and Minimizing Off-Target Degradation

A critical aspect of developing safe and effective PROTAC therapies is ensuring their selectivity for the target protein and minimizing the degradation of other proteins, which can lead to off-target toxicity. frontiersin.orgnih.gov Off-target effects can arise from several factors, including the promiscuity of the target protein ligand or the E3 ligase ligand. For instance, pomalidomide (B1683931), a derivative of thalidomide (B1683933) often used as a CRBN ligand in PROTACs, is known to independently induce the degradation of certain zinc-finger proteins. nih.govbiorxiv.orgbiorxiv.org

Several innovative strategies are being pursued to enhance the selectivity of PROTACs. One approach is the development of "pro-PROTACs," which are inactive precursors that are converted to their active form by specific enzymes or conditions present in the target tissue, such as the tumor microenvironment. frontiersin.org For example, PROTACs can be designed to be activated by high levels of reactive oxygen species (ROS) or specific enzymes that are overexpressed in cancer cells. frontiersin.orgnih.gov

Another strategy involves the conjugation of PROTACs to molecules that specifically target cancer cells, such as antibodies or aptamers that bind to tumor-specific antigens. frontiersin.orgnih.govacs.org These antibody-drug conjugate (ADC)-like PROTACs can deliver the protein-degrading machinery directly to the site of disease, thereby minimizing exposure to healthy tissues. frontiersin.org Furthermore, rational design of the PROTAC molecule, particularly modifications to the E3 ligase ligand, can reduce off-target degradation. Studies have shown that modifying the pomalidomide scaffold at specific positions can significantly decrease the unwanted degradation of zinc-finger proteins. nih.govbiorxiv.org

StrategyMechanismAdvantage
Pro-PROTACs Inactive PROTACs activated by tissue-specific stimuli (e.g., enzymes, ROS). frontiersin.orgnih.govIncreased tumor selectivity and reduced systemic toxicity.
Antibody-PROTAC Conjugates PROTACs linked to antibodies targeting tumor-specific antigens. frontiersin.orgnih.govTargeted delivery of the degrader to cancer cells.
Aptamer-based PROTACs PROTACs guided by aptamers that bind to specific cell surface receptors. nih.govacs.orgEnhanced precision in targeting specific cell types.
Rational Ligand Design Modifying the E3 ligase ligand to reduce binding to off-target proteins. nih.govbiorxiv.orgMinimized off-target protein degradation.

Emerging Concepts in Targeted Protein Degradation Beyond the Ubiquitin-Proteasome System

While the ubiquitin-proteasome system (UPS) is the primary mechanism hijacked by PROTACs, researchers are exploring alternative cellular degradation pathways to expand the scope of targeted degradation. nih.gov This has led to the development of novel chimeric molecules that can target proteins for degradation through the lysosomal pathway.

Lysosome-Targeting Chimeras (LYTACs) are designed to degrade extracellular and membrane-bound proteins, which are generally inaccessible to cytosolic PROTACs. digitellinc.comamazonaws.comnih.govchemrxiv.org LYTACs are bifunctional molecules that consist of a ligand that binds to a cell-surface lysosome-targeting receptor, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR), linked to a moiety that binds to the target protein. digitellinc.comamazonaws.com This bridging of the target protein to the lysosomal receptor facilitates the internalization and subsequent degradation of the protein within the lysosome. digitellinc.comamazonaws.com Researchers have also developed LYTACs that engage tissue-specific receptors, such as the asialoglycoprotein receptor (ASGPR) in liver cells, enabling tissue-specific protein degradation. digitellinc.comchemrxiv.org More recently, fully genetically encodable LYTACs (GELYTACs) have been developed, opening up possibilities for cell-based therapies. nih.gov

Autophagy-Targeting Chimeras (AUTACs) and Autophagy-Tethering Compounds (ATTECs) represent another class of degraders that utilize the autophagy pathway. nih.govmedchemexpress.commdpi.com Autophagy is a cellular process responsible for the degradation of bulk cytoplasm, protein aggregates, and even entire organelles. AUTACs are bifunctional molecules that induce K63-linked polyubiquitination of the target protein, a signal for selective autophagy. mdpi.com This leads to the engulfment of the target by autophagosomes and its subsequent degradation in lysosomes. mdpi.com AUTACs have the potential to degrade a broader range of substrates than PROTACs, including protein aggregates and damaged organelles.

Outlook for the Evolution of PROTAC Technology in Academic Research

The field of targeted protein degradation, and PROTAC technology in particular, continues to be a vibrant area of academic research with immense potential for future discoveries. technologynetworks.commarinbio.comtandfonline.comresearchgate.netresearchgate.netnih.gov A key focus for the future will be the continued expansion of the "druggable" proteome, targeting proteins that have been considered intractable with traditional small molecule inhibitors, such as transcription factors and scaffolding proteins. nih.govtechnologynetworks.com

The development of novel E3 ligase ligands will remain a high priority, with the goal of creating a diverse toolbox of recruiters that can be used to fine-tune the activity and selectivity of PROTACs. technologynetworks.comgiiresearch.com This will likely involve a combination of computational design, high-throughput screening, and chemical biology approaches. nih.govnih.gov

Furthermore, a deeper understanding of the fundamental biology of PROTACs, including the rules governing ternary complex formation and the factors influencing degradation efficiency, will be crucial for the rational design of more effective molecules. nih.gov The exploration of new degradation modalities beyond the proteasome and lysosome could open up entirely new avenues for therapeutic intervention. As the technology matures, we can expect to see the application of PROTACs in a wider range of diseases beyond oncology, including neurodegenerative diseases, infectious diseases, and autoimmune disorders. tandfonline.com

Q & A

Q. What are the key considerations in synthesizing Thalidomide-C3-PEG2-OH to ensure purity and yield?

Synthesis of this compound requires precise control of reaction conditions, including temperature, stoichiometry, and solvent selection. The process typically involves:

  • Derivatization of thalidomide : Introducing reactive groups (e.g., amide or ether linkages) while preserving its cereblon-binding activity .
  • PEG linker conjugation : Using PEG spacers (e.g., PEG2) to enhance solubility and reduce nonspecific interactions. Reaction efficiency can be monitored via TLC or HPLC to detect intermediates and impurities .
  • Purification : Column chromatography or recrystallization to isolate the target compound. Purity (>95%) should be confirmed using NMR (for structural validation) and mass spectrometry (for molecular weight verification) .

Q. What analytical techniques are recommended for characterizing this compound post-synthesis?

  • Chromatography : HPLC with UV detection (e.g., using acetonitrile/water gradients) to assess purity and quantify residual solvents .
  • Spectroscopy : 1^1H/13^13C NMR to confirm the presence of thalidomide, PEG, and hydroxyl moieties. FT-IR can validate functional groups (e.g., amide bonds) .
  • Mass spectrometry : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight and PEG chain integrity .

Q. How should this compound be stored to maintain stability?

  • Storage conditions : -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation of the PEG linker .
  • Solubility considerations : Prepare fresh solutions in polar solvents (e.g., DMSO or PBS) and avoid repeated freeze-thaw cycles to minimize degradation .

Advanced Research Questions

Q. How can researchers optimize the PEG linker length in Thalidomide derivatives for enhanced PROTAC activity?

  • Comparative studies : Synthesize analogs with varying PEG lengths (e.g., PEG2 vs. PEG3) and evaluate their:
    • Binding kinetics : Surface plasmon resonance (SPR) to measure cereblon-binding affinity .
    • Cellular uptake : Fluorescent tagging (e.g., BODIPY conjugates) to track intracellular localization .
    • PROTAC efficacy : Western blotting to quantify target protein degradation (e.g., IKZF1 in myeloma cells) .
  • Computational modeling : Molecular dynamics simulations to predict optimal linker flexibility and spatial alignment between cereblon and target proteins .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy of Thalidomide-PEG conjugates?

  • Metabolic stability assays : Incubate the compound with human liver microsomes to identify metabolites (e.g., hydroxylated derivatives) that may reduce in vivo activity .
  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Adjust PEG length or add stabilizing groups (e.g., terminal hydroxyl) to prolong circulation .
  • Tumor microenvironment analysis : Evaluate hypoxia, vascular density, and stromal interactions in xenograft models, as these factors influence drug penetration .

Q. What experimental strategies validate target engagement of Thalidomide-based PROTACs in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of cereblon upon PROTAC binding .
  • Competitive inhibition : Co-treat cells with excess free thalidomide to confirm specificity of protein degradation .
  • Proteomics : SILAC-based mass spectrometry to identify off-target proteins affected by the PROTAC .

Q. How can researchers resolve contradictions in reported antiangiogenic vs. immunomodulatory effects of Thalidomide-PEG conjugates?

  • Dose-response studies : Test low doses (≤200 mg/kg) for immunomodulation (e.g., TNF-α suppression) and high doses (≥800 mg/kg) for antiangiogenic effects (e.g., reduced bone marrow vascularity) .
  • Cell-type-specific assays : Compare activity in endothelial cells (angiogenesis models) vs. T cells (IL-2 secretion assays) .

Methodological Notes

  • Data analysis : Use statistical tools (e.g., ANOVA for dose-response curves) and software like GraphPad Prism for reproducibility .
  • Ethical compliance : Follow institutional guidelines for in vivo studies, including IACUC protocols for tumor xenograft models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.